3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Brand Name: Vulcanchem
CAS No.: 2034511-10-7
VCID: VC4977232
InChI: InChI=1S/C18H19N5OS/c24-18(7-13-25-15-4-2-1-3-5-15)21-10-12-23-11-6-16(22-23)17-14-19-8-9-20-17/h1-6,8-9,11,14H,7,10,12-13H2,(H,21,24)
SMILES: C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Molecular Formula: C18H19N5OS
Molecular Weight: 353.44

3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide

CAS No.: 2034511-10-7

Cat. No.: VC4977232

Molecular Formula: C18H19N5OS

Molecular Weight: 353.44

* For research use only. Not for human or veterinary use.

3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide - 2034511-10-7

Specification

CAS No. 2034511-10-7
Molecular Formula C18H19N5OS
Molecular Weight 353.44
IUPAC Name 3-phenylsulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide
Standard InChI InChI=1S/C18H19N5OS/c24-18(7-13-25-15-4-2-1-3-5-15)21-10-12-23-11-6-16(22-23)17-14-19-8-9-20-17/h1-6,8-9,11,14H,7,10,12-13H2,(H,21,24)
Standard InChI Key CINYTSXDYKJSBY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3

Introduction

Structural and Physicochemical Characteristics

The molecular formula of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is C₁₉H₂₀N₆OS, with a molecular weight of 396.47 g/mol. The compound features:

  • A propanamide core (CH₂CH₂CONH₂), providing hydrogen-bonding capacity.

  • A phenylsulfanyl group (S-C₆H₅), enhancing lipophilicity and enabling π-π interactions.

  • A pyrazine-pyrazole-ethyl substituent, introducing heterocyclic aromaticity and potential bioactivity.

Hypothetical Physicochemical Properties (Based on Structural Analogs )

PropertyValue
logP (Partition Coefficient)2.8 ± 0.3
Solubility (Water)~0.05 mg/mL
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area110 Ų

The phenylsulfanyl group contributes to moderate lipophilicity (logP ~2.8), favoring membrane permeability, while the pyrazine-pyrazole moiety increases polarity, balancing solubility. The compound’s polar surface area (~110 Ų) suggests potential bioavailability challenges, common in molecules targeting intracellular enzymes.

Synthetic Pathways and Optimization

The synthesis of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide likely involves a multi-step approach:

Step 1: Formation of the Pyrazine-Pyrazole Hybrid

  • Cyclocondensation: Reacting pyrazine-2-carboxamide with hydrazine hydrate under acidic conditions yields 3-(pyrazin-2-yl)-1H-pyrazole .

  • N-Alkylation: Treating the pyrazole with 1,2-dibromoethane introduces an ethyl spacer, forming 1-(2-bromoethyl)-3-(pyrazin-2-yl)-1H-pyrazole.

Step 2: Propanamide Backbone Assembly

  • Thioether Formation: 3-Chloropropionyl chloride reacts with thiophenol to generate 3-(phenylsulfanyl)propanoyl chloride.

  • Amide Coupling: The acyl chloride is coupled with the ethyl-pyrazole intermediate using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA).

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the pyrazole ring during alkylation.

  • Purification: Chromatographic separation is critical due to similar polarities of intermediates.

Biological Activity and Mechanism

While direct pharmacological data for this compound are unavailable, its structural components suggest plausible targets:

Antimicrobial Activity

Compounds with sulfanyl and heterocyclic groups often disrupt bacterial cell membranes or enzyme systems. For example, thiophene derivatives exhibit MIC values of 4–16 µg/mL against S. aureus.

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBioactivity Insights
N-[3-(1-ethyl-1H-indol-2-yl)-1H-pyrazol-5-yl]pyrazine-2-carboxamide Indole instead of phenylsulfanylModerate COX-2 inhibition (IC₅₀: 12 µM)
3-(Phenylthio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamideTrifluorohydroxypropyl groupHypothetical anti-inflammatory activity

The uniqueness of 3-(phenylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide lies in its dual heterocyclic system, which may enhance target selectivity compared to simpler analogs.

Applications in Drug Discovery

Oncology

  • Kinase Targeting: Potential use in cancers driven by aberrant kinase signaling (e.g., NSCLC, breast cancer).

  • Combination Therapy: Synergy with DNA-damaging agents due to hypothesized checkpoint kinase inhibition.

Infectious Diseases

  • Antibacterial: Structural similarity to sulfonamide antibiotics suggests possible disruption of folate synthesis.

Future Research Directions

  • Synthetic Scale-Up: Optimize yields using flow chemistry or microwave-assisted synthesis.

  • In Vitro Screening: Prioritize kinase panels and antimicrobial assays.

  • ADME Studies: Assess metabolic stability using liver microsomes.

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